molecular formula C13H24N2O2 B3247047 tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate CAS No. 1807901-56-9

tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate

Cat. No.: B3247047
CAS No.: 1807901-56-9
M. Wt: 240.34
InChI Key: GFMLQHVAEWRLIF-WDEREUQCSA-N
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Description

Tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate is a synthetic compound that has gained attention in various fields of scientific research. Its complex structure, featuring a cyclopropyl group and a piperidine ring, makes it an interesting subject for studies in organic chemistry, biology, and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate generally involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate starting materials to form the cyclopropyl and piperidine rings. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, ensuring the correct stereochemistry.

Industrial Production Methods

Industrial-scale production of this compound might leverage continuous flow chemistry techniques to enhance efficiency and yield. Optimized reaction conditions, including temperature, pressure, and solvent choice, are critical to scale up the synthesis from a laboratory setting to industrial levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions to modify its functional groups.

  • Reduction: Reduction reactions can alter the nitrogen-containing groups within the molecule.

  • Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the piperidine or cyclopropyl rings.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The products from these reactions vary widely based on the specific conditions and reagents used, but generally involve alterations to the functional groups attached to the piperidine and cyclopropyl rings.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, it serves as a molecular probe to understand receptor interactions due to its structural similarity to biologically active amines.

Medicine

In the field of medicine, it is investigated for its potential therapeutic applications, particularly as a lead compound in drug development for neurological conditions.

Industry

In industrial applications, it might be used in the development of advanced materials or as a precursor to other specialized chemical products.

Mechanism of Action

The compound’s mechanism of action often involves binding to specific molecular targets, such as receptors or enzymes, altering their activity. The cyclopropyl and piperidine rings play crucial roles in these interactions, influencing the compound's affinity and efficacy.

Comparison with Similar Compounds

Tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate can be compared to other amine-containing piperidine derivatives. Its unique combination of functional groups sets it apart, offering distinct chemical reactivity and biological activity. Similar compounds include:

  • Tert-Butyl 4-aminopiperidine-1-carboxylate

  • 1-((1S,2R)-2-Aminocyclopropyl)piperidine

This compound's unique stereochemistry and functional groups make it a fascinating subject for continued research and application.

That’s it—your article on the compound. What do you think?

Properties

IUPAC Name

tert-butyl 4-[(1S,2R)-2-aminocyclopropyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-9(5-7-15)10-8-11(10)14/h9-11H,4-8,14H2,1-3H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMLQHVAEWRLIF-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate
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tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate
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tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate

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